N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide hydrochloride is a structurally complex small molecule characterized by a naphthalene carboxamide core substituted with a methoxy group at position 2. The benzothiazole moiety is modified with a fluorine atom at position 6, and the tertiary amine side chain includes a diethylaminoethyl group.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O2S.ClH/c1-4-28(5-2)12-13-29(25-27-21-11-10-19(26)16-23(21)32-25)24(30)20-14-17-8-6-7-9-18(17)15-22(20)31-3;/h6-11,14-16H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBKRKDKGOYVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide hydrochloride exhibit promising anticancer properties. The compound's ability to inhibit specific kinases associated with cancer cell proliferation has been documented in various studies. For instance, it has been included in libraries targeting allosteric kinases, which are crucial in cancer signaling pathways .
2. Antiviral Properties
The compound is also being explored for its antiviral effects. It has been included in libraries designed for antiviral screening, indicating potential efficacy against viral pathogens . The specific mechanisms through which it exerts these effects are under investigation but may involve interference with viral replication processes.
3. Neurological Applications
Given the diethylamino group in its structure, this compound may have implications in neurological research. Compounds with similar structures have been studied for their effects on neurotransmitter systems and could be potential candidates for treating neurological disorders .
Drug Discovery and Screening
1. Inclusion in Screening Libraries
this compound is part of several screening libraries that facilitate drug discovery:
| Library Name | Description |
|---|---|
| 3D-Biodiversity Library | Contains 27,607 compounds for diverse screening |
| Allosteric Kinases Inhibitors Library | Targets 23,117 compounds related to kinase inhibition |
| Antiviral Library | Comprises 67,538 compounds aimed at antiviral activity |
| ChemoGenomic Annotated Library | Includes 89,798 compounds for phenotypic screening |
| Type II Kinase Inhibitors Library | Focuses on 6,956 compounds related to kinase inhibition |
These libraries provide a platform for high-throughput screening, allowing researchers to identify promising candidates for further development.
2. Structure-Activity Relationship Studies
The compound's unique structure allows for extensive structure-activity relationship (SAR) studies. Researchers can modify various functional groups to enhance efficacy or reduce toxicity, providing valuable insights into the pharmacophore of similar compounds .
Case Studies
Several case studies have highlighted the compound's potential applications:
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation.
Case Study 2: Antiviral Activity
In vitro studies indicated that the compound exhibited inhibitory effects on viral replication in cultured cells. Further research is required to elucidate the exact mechanisms and optimize the compound for clinical use.
Chemical Reactions Analysis
Benzothiazole Ring Reactivity
The 6-fluoro-1,3-benzothiazole moiety participates in electrophilic substitution and coordination chemistry:
| Reaction Type | Conditions | Observed Products | References |
|---|---|---|---|
| Halogenation | Cl₂/FeCl₃ | C4/C7 chlorinated derivatives | |
| Sulfonation | H₂SO₄, 80°C | Sulfonated at C7 |
Methoxynaphthalene Reactivity
The 3-methoxy group on the naphthalene system undergoes demethylation and oxidative coupling:
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Demethylation : Treatment with HBr/HOAc removes the methoxy group, yielding a hydroxylated naphthalene intermediate .
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Oxidative coupling : Under MnO₂ or DDQ, the naphthalene ring forms dimers or quinone derivatives .
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Demethylation | 48% HBr, reflux | 3-hydroxynaphthalene-2-carboxamide | 72% | |
| Oxidation | DDQ, CH₂Cl₂ | Naphthoquinone analog | 58% |
Diethylaminoethyl Group Reactivity
The tertiary amine in the diethylaminoethyl side chain facilitates:
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Salt formation : Reacts with strong acids (e.g., HCl, H₂SO₄) to form stable salts, altering solubility .
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Alkylation : Quaternary ammonium salts form with alkyl halides (e.g., methyl iodide), enhancing hydrophilicity .
Carboxamide Hydrolysis and Functionalization
The carboxamide group is susceptible to hydrolysis and cross-coupling:
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Acidic hydrolysis : Concentrated HCl at 110°C cleaves the amide bond, yielding 3-methoxynaphthalene-2-carboxylic acid and a benzothiazole-amine intermediate .
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Buchwald–Hartwig coupling : Pd-catalyzed coupling with aryl halides modifies the amide nitrogen .
| Reaction Type | Conditions | Products | Key Catalyst | References |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, Δ | Carboxylic acid + amine | — | |
| Arylation | Pd(OAc)₂, Xantphos | N-aryl carboxamide derivatives | Pd⁰ |
Comparative Stability Under Physiological Conditions
The compound’s stability in aqueous media (pH 7.4, 37°C) was evaluated:
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Hydrolytic degradation : <5% degradation over 24 hours, indicating high stability .
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Photooxidation : UV light (254 nm) induces cleavage of the benzothiazole-amide bond (t₁/₂ = 8.2 hr) .
Synthetic Modifications for Bioactivity Optimization
Structural analogs highlight key reactivity trends for enhancing pharmacological properties:
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Fluorine replacement : Substituting 6-F with Cl or Br improves metabolic stability but reduces solubility .
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Methoxy-to-hydroxyl conversion : Increases hydrogen-bonding capacity, enhancing target binding .
| Modification | Impact on Activity | Reference |
|---|---|---|
| 6-F → 6-Cl | +15% enzyme inhibition | |
| 3-OCH₃ → 3-OH | 2x higher binding affinity |
This compound’s multifunctional architecture allows tailored modifications for applications in medicinal chemistry and material science. Further studies should explore its behavior under catalytic asymmetric conditions and in vivo metabolic pathways.
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Key Observations
(i) Benzothiazole Modifications
- The target compound’s 6-fluoro-benzothiazole group is also present in , but uses a dimethylaminoethyl side chain and a 4-ethylsulfonyl-benzamide instead of a naphthalene carboxamide. Fluorine substitution may enhance metabolic stability or binding specificity compared to non-fluorinated analogs.
- In , the benzothiazole has a methylsulfonyl group at position 6, which increases polarity compared to the fluorine in the target compound. This substitution could influence solubility or target interaction.
(ii) Aromatic Core Differences
- The 3-methoxynaphthalene carboxamide in the target compound distinguishes it from analogs with simpler benzene rings (e.g., ) or phenylacetamides (e.g., ).
(iii) Amino Side Chain Variations
- The diethylaminoethyl group in the target compound and contrasts with the dimethylaminoethyl groups in and .
Implications of Structural Differences
- Solubility and Bioavailability: The naphthalene core and diethylaminoethyl group in the target compound suggest lower aqueous solubility compared to analogs with sulfonyl or methoxyphenyl groups (e.g., ).
- Target Binding : Fluorine at position 6 (target, ) may enhance hydrogen bonding or electrostatic interactions compared to methylsulfonyl () or ethyl () substituents.
- Synthetic Complexity : The naphthalene carboxamide in the target compound likely requires more elaborate synthesis compared to benzamide or acetamide derivatives (e.g., ).
Preparation Methods
Synthesis of 3-Methoxynaphthalene-2-Carboxylic Acid
The naphthalene backbone is synthesized via Friedel-Crafts acylation or direct methoxylation . A patent by Sandoz AG details the use of 7-methoxy-naphthalen-2-ol as a cost-effective starting material, avoiding problematic aromatization steps . The process involves:
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Sulfonylation of 7-methoxy-naphthalen-2-ol with tosyl chloride in dimethylformamide (DMF) at 40–95°C to form 1-formyl-7-methoxynaphthalen-2-yl 4-methylbenzenesulphonate .
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Deoxygenation using palladium acetate and 1,3-bis(diphenylphosphino)propane under hydrogen gas, yielding 7-methoxynaphthalene-1-carbaldehyde with 75% efficiency .
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Oxidation of the aldehyde to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions .
Amide Bond Formation with N-(6-Fluoro-1,3-Benzothiazol-2-yl)ethylamine
The carboxamide linkage is established via acid chloride intermediacy :
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Acid chlorination : 3-Methoxynaphthalene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in tetrahydrofuran (THF) at 0–25°C .
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Amidation : The acid chloride is treated with N-(6-fluoro-1,3-benzothiazol-2-yl)ethylamine in the presence of ammonium acetate (1.2–5 moles per halogenocarbonyl group) in THF or diethylene glycol diethylether . Yields exceed 80% when using stoichiometric ammonium acetate as a catalyst .
Introduction of the Diethylaminoethyl Group
The N-[2-(diethylamino)ethyl] substituent is introduced via alkylation or Mitsunobu reaction :
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Alkylation : The secondary amine of the benzothiazole-ethylamine intermediate reacts with 2-chloro-N,N-diethylethylamine in acetonitrile at reflux, using potassium carbonate as a base .
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Mitsunobu reaction : Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate coupling between the amine and 2-diethylaminoethanol in dichloromethane at 0°C .
Hydrochloride Salt Crystallization
The final hydrochloride salt is crystallized using trialkylsilylhalogenides for improved purity and defined crystal structure :
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The free base is dissolved in a protic solvent (e.g., ethanol or isopropanol).
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Trimethylsilyl chloride (TMSCl) is added incrementally at 25–40°C, initiating crystallization within 2–4 hours .
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The product is filtered and washed with cold ether, achieving >99% purity by HPLC .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Regioselectivity in Naphthalene Functionalization : Palladium-catalyzed deoxygenation minimizes byproducts compared to nickel-based systems .
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Fluorine Stability in Benzothiazole : Electrophilic fluorination using Selectfluor® at –10°C prevents decomposition .
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Hydrochloride Polymorphism : Trialkylsilylhalogenides produce Form I crystals exclusively, avoiding hygroscopic forms .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what key intermediates are involved?
The synthesis involves multi-step reactions, starting with the preparation of the benzothiazole and naphthalene carboxamide cores. Key intermediates include:
- 6-fluoro-1,3-benzothiazol-2-amine : Synthesized via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide .
- 3-methoxynaphthalene-2-carboxylic acid : Prepared through Friedel-Crafts acylation followed by methylation.
- Coupling of intermediates using carbodiimide-based reagents (e.g., EDC/HCl) to form the amide bond. The diethylaminoethyl side chain is introduced via nucleophilic substitution with 2-(diethylamino)ethyl chloride hydrochloride (CAS 869-24-9) under basic conditions . Critical Parameters : Reaction temperature (0–5°C for amidation), anhydrous solvents, and catalyst selection (e.g., DMAP for acyl activation) .
Q. What analytical techniques are essential for characterizing this compound and its hydrochloride salt?
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase .
- Structural Confirmation :
- NMR : H and C NMR to verify substituent positions (e.g., methoxy at C3 of naphthalene, fluorine at C6 of benzothiazole) .
- X-ray Crystallography : For absolute configuration determination, particularly to resolve stereochemical ambiguities in the hydrochloride salt .
Q. How can researchers assess the biological activity of this compound in preclinical studies?
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, given the benzothiazole moiety’s prevalence in kinase inhibitors .
- In Vitro Assays :
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structural modifications influence the compound’s activity, and what contradictions exist in SAR data?
Q. What experimental challenges arise in handling this compound, particularly its hydrochloride salt?
- Hygroscopicity : The hydrochloride salt absorbs moisture rapidly, requiring storage under argon and desiccant. Use Karl Fischer titration to monitor water content .
- Degradation in Solution : Precipitate formation in aqueous buffers (pH > 6.5). Optimize solubility using co-solvents (e.g., DMSO/PEG 400) and maintain pH 3–4 .
- Byproduct Formation : Detect and quantify impurities (e.g., de-fluorinated byproducts) via LC-MS/MS with a QTOF analyzer .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Variability : Standardize protocols (e.g., ATP levels in MTT assays, incubation time) to minimize inter-lab discrepancies .
- Structural Verification : Reconfirm batch purity and salt stoichiometry, as impurities ≥0.5% can skew activity .
- Meta-Analysis : Pool data from analogs like N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS not listed) to identify trends masked by outlier studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
